molecular formula C10H10FNO2 B1436099 5-(Dimethoxymethyl)-2-fluorobenzonitrile CAS No. 2197045-88-6

5-(Dimethoxymethyl)-2-fluorobenzonitrile

Cat. No. B1436099
CAS RN: 2197045-88-6
M. Wt: 195.19 g/mol
InChI Key: WBBZHXCYXBATBY-UHFFFAOYSA-N
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Description

The compound “5-(Dimethoxymethyl)-2-fluorobenzonitrile” likely contains a benzene ring due to the presence of the term ‘benzonitrile’. The ‘dimethoxymethyl’ indicates two methoxy (O-CH3) groups attached to a methyl group (CH3), and ‘2-fluoro’ suggests a fluorine atom attached at the second position of the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution or nucleophilic aromatic substitution, given the presence of a benzene ring .


Molecular Structure Analysis

The molecular structure would likely involve a benzene ring with a fluorine atom and a nitrile group (-CN) attached. The ‘dimethoxymethyl’ group would also be attached to the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the nitrile and methoxy groups) would influence its properties .

Scientific Research Applications

Facile Synthesis and Halodeboronation Applications

A study by Szumigala et al. (2004) detailed the scalable synthesis of 2-bromo-3-fluorobenzonitrile, a compound structurally related to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, via bromodeboronation. This process demonstrated the broader applicability of halodeboronation to synthesize various aryl boronic acids, showcasing its potential in creating structurally diverse compounds for research applications (Szumigala et al., 2004).

Polyamides with Ether and Isopropylidene Links

Hsiao and Yu (1996) synthesized multiring dicarboxylic acids using a nucleophilic fluorodisplacement involving p-fluorobenzonitrile. The resulting aromatic polyamides with ether and isopropylidene or hexafluoroisopropylidene links, similar in structure to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, exhibited solubility in polar solvents and had potential applications in material science (Hsiao & Yu, 1996).

Synthesis and Application in Drug Development

Zhi (2001) presented a method for preparing Fluorobenzonitrile, a compound closely related to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, which was used in the synthesis of pharmaceutical compounds. This synthesis method may have implications for creating intermediates in drug development (Zhi, 2001).

Fluorosubstituted Polymers for Charge Storage

Wang et al. (2019) developed a fluoropolymer, poly(5-fluoroindole), derived from a similar structure as 5-(Dimethoxymethyl)-2-fluorobenzonitrile. This polymer showed promising results as a charge storage material, indicating the potential of fluorosubstituted polymers in energy storage applications (Wang et al., 2019).

Theoretical Spectroscopic Studies

Kumar and Raman (2017) conducted a detailed theoretical and experimental study on the molecular structure and vibrational spectra of 5-fluoro-2-methylbenzonitrile. Their findings provide insights into the spectroscopic properties of similar fluorinated benzonitriles and might guide future research in this area (Kumar & Raman, 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to define a ‘mechanism of action’ for a chemical compound .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for potential applications in various fields based on its structure and reactivity .

properties

IUPAC Name

5-(dimethoxymethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBZHXCYXBATBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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